ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound that features a piperazine ring substituted with a fluoro-phenylcarbamoyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Fluoro-phenylcarbamoyl Intermediate: This step involves the reaction of 3-fluoroaniline with a suitable carbonyl compound to form the fluoro-phenylcarbamoyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The fluoro-phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 3-Fluoro-4-carboxyphenylboronic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring with a fluoro-phenylcarbamoyl group and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H22FN3O3 |
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Molecular Weight |
323.36 g/mol |
IUPAC Name |
ethyl 4-[3-(3-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-10-8-19(9-11-20)7-6-15(21)18-14-5-3-4-13(17)12-14/h3-5,12H,2,6-11H2,1H3,(H,18,21) |
InChI Key |
FLEJZDGCCLYGRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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